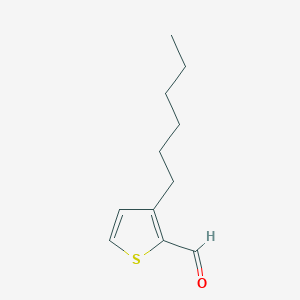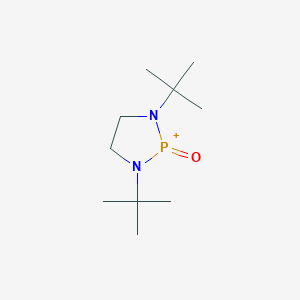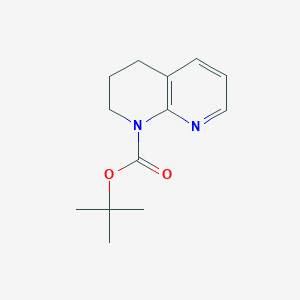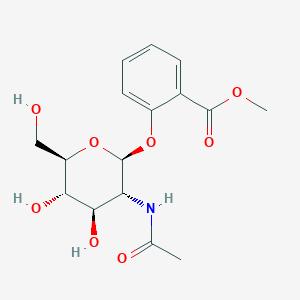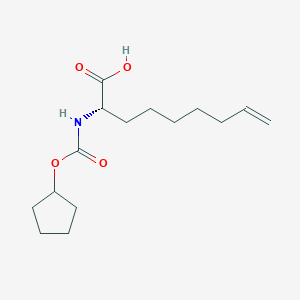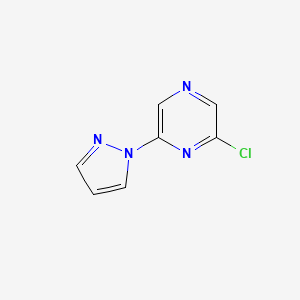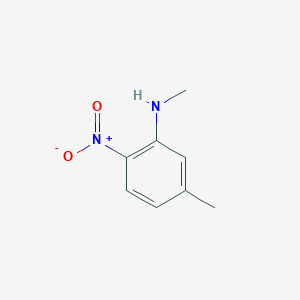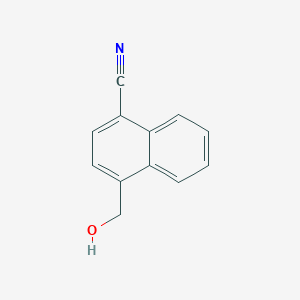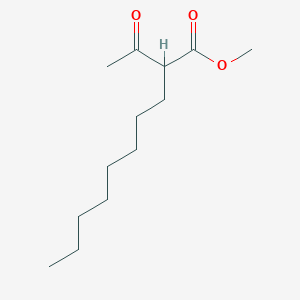
1,4-二甲基吡啶鎓对甲苯磺酸盐
描述
1,4-Dimethylpyridinium p-toluenesulfonate is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dimethylpyridinium p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dimethylpyridinium p-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethylpyridinium p-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中的催化作用
1,4-二甲基吡啶鎓对甲苯磺酸盐作为催化剂,参与各种有机合成过程。 它特别适用于作为路易斯酸催化剂,促进诸如克莱森重排、一锅法缩醛去保护、非对映选择性亨利反应和烯醇醚的区域选择性叠氮烷氧基化反应 .
酯化过程
该化合物用于酯化过程,制备非线性光学聚合物的侧链。 在此过程中,它作为二甲基PPTS衍生物催化剂 .
硅醚的去保护
在底物对强酸催化剂不稳定的情况下,使用1,4-二甲基吡啶鎓对甲苯磺酸盐来去保护硅醚或四氢吡喃醚 .
非线性光学材料合成
它在合成乙基取代的苯并噻唑鎓衍生物中具有应用,这些衍生物用于非线性光学材料 .
化学研究支持服务
像Mendel Chemicals这样的公司提供定制化学合成和化学应用咨询,表明1,4-二甲基吡啶鎓对甲苯磺酸盐可能参与专门的化学服务和产品开发 .
作用机制
Target of Action
It is known to be used as a catalyst in the esterification process for the preparation of side chains of nonlinear optical polymers .
Mode of Action
As a catalyst, 1,4-Dimethylpyridinium p-toluenesulfonate likely facilitates the esterification process by lowering the activation energy of the reaction . This allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible.
Biochemical Pathways
As a catalyst in the esterification process, it likely influences the pathways involved in the synthesis of side chains of nonlinear optical polymers .
Result of Action
The molecular and cellular effects of 1,4-Dimethylpyridinium p-toluenesulfonate’s action are likely related to its role as a catalyst in the esterification process. By facilitating this reaction, it enables the efficient synthesis of side chains of nonlinear optical polymers .
生化分析
Biochemical Properties
1,4-Dimethylpyridinium p-toluenesulfonate plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins to facilitate esterification reactions. The compound’s interaction with biomolecules is primarily through its ability to act as a proton donor, thereby enhancing the reactivity of the substrates involved in the reaction. This interaction is crucial for the synthesis of complex molecules in biochemical assays .
Cellular Effects
The effects of 1,4-Dimethylpyridinium p-toluenesulfonate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a catalyst in biochemical reactions can lead to changes in the cellular environment, affecting the overall metabolic activity of the cells .
Molecular Mechanism
At the molecular level, 1,4-Dimethylpyridinium p-toluenesulfonate exerts its effects through binding interactions with biomolecules. It acts as a proton donor, facilitating the esterification process by increasing the reactivity of the substrates. This mechanism of action is essential for the synthesis of complex molecules and the modulation of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethylpyridinium p-toluenesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 1,4-Dimethylpyridinium p-toluenesulfonate vary with different dosages in animal models. At lower doses, the compound acts as an effective catalyst without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting the overall health and metabolic activity of the animals .
Metabolic Pathways
1,4-Dimethylpyridinium p-toluenesulfonate is involved in various metabolic pathways, particularly those related to esterification reactions. It interacts with enzymes and cofactors to facilitate the synthesis of complex molecules. The compound’s role in these pathways is crucial for maintaining metabolic flux and regulating metabolite levels .
Transport and Distribution
Within cells and tissues, 1,4-Dimethylpyridinium p-toluenesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function within the cellular environment .
Subcellular Localization
The subcellular localization of 1,4-Dimethylpyridinium p-toluenesulfonate is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its catalytic activity. The localization of the compound is essential for its function in biochemical reactions and cellular processes .
属性
IUPAC Name |
1,4-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.C7H8O3S/c1-7-3-5-8(2)6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEMQXFWHOQUEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451019 | |
| Record name | AG-H-13324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78105-28-9 | |
| Record name | AG-H-13324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethylpyridinium p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


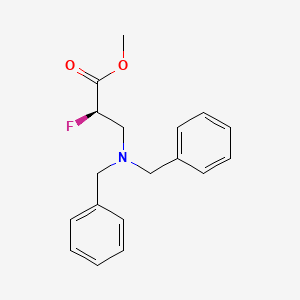
![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)

